

Technical Guide: Ethyl 4,6-dimethoxypyrimidine-2-carboxylate (CAS No. 128276-49-3)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ethyl 4,6-dimethoxypyrimidine-2-carboxylate

Cat. No.: B135269

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4,6-dimethoxypyrimidine-2-carboxylate, identified by CAS number 128276-49-3, is a pyrimidine derivative with a molecular formula of $C_9H_{12}N_2O_4$. The pyrimidine scaffold is a fundamental heterocyclic motif present in a vast array of biologically active compounds, including nucleic acids, vitamins, and numerous pharmaceuticals.^{[1][2][3][4]} Consequently, synthetic pyrimidine derivatives are of significant interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the known properties, structure, and potential applications of **Ethyl 4,6-dimethoxypyrimidine-2-carboxylate**, drawing upon available data for the compound and its structural analogs.

Chemical Structure and Properties

The chemical structure of **Ethyl 4,6-dimethoxypyrimidine-2-carboxylate** features a central pyrimidine ring substituted with two methoxy groups at positions 4 and 6, and an ethyl carboxylate group at position 2.

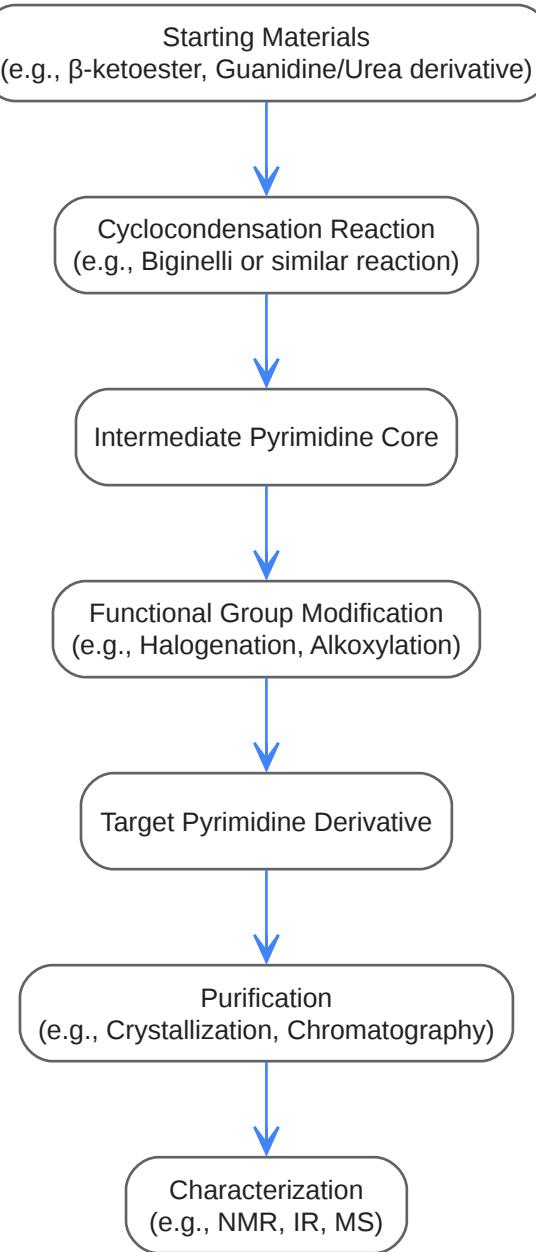
Molecular Structure:

Caption: Chemical structure of **Ethyl 4,6-dimethoxypyrimidine-2-carboxylate**.

Physicochemical Properties

Quantitative data for the specific compound is limited in publicly accessible literature. However, based on its structure, the following properties can be inferred. A summary of key identifiers is provided in the table below.

Property	Value	Source
CAS Number	128276-49-3	N/A
Molecular Formula	C ₉ H ₁₂ N ₂ O ₄	N/A
Molecular Weight	212.20 g/mol	N/A


Synthesis and Characterization

While a specific, detailed synthesis protocol for **Ethyl 4,6-dimethoxypyrimidine-2-carboxylate** is not readily available, the synthesis of structurally similar pyrimidine derivatives often follows established organic chemistry principles. The general approach may involve the condensation of a β -dicarbonyl compound (or its equivalent) with a guanidine or urea derivative, followed by functional group manipulations.

General Synthetic Workflow for Pyrimidine Derivatives

The following diagram illustrates a generalized workflow for the synthesis of substituted pyrimidines, which could be adapted for the target molecule.

General Synthesis Workflow for Pyrimidine Derivatives

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis of pyrimidine derivatives.

Spectroscopic Data of a Structurally Related Compound

To provide insight into the expected spectral characteristics, the following table summarizes the NMR and mass spectrometry data for a closely related compound, Ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.^[5]

Spectroscopic Data	Ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
¹ H NMR (DMSO-d ₆ , 400 MHz), δ (ppm)	9.16 (s, 1H, NH), 7.69 (s, 1H, NH), [Aromatic protons], [Other signals]
¹³ C NMR (DMSO-d ₆ , 100 MHz), δ (ppm)	165.94 (C=O, ester), 152.77 (C=O, amide), [Aromatic carbons], [Other signals]
Mass Spectrum (m/z)	320 (M ⁺)

Potential Biological Activity and Therapeutic Applications

Direct experimental evidence for the biological activity of **Ethyl 4,6-dimethoxypyrimidine-2-carboxylate** is not extensively documented in peer-reviewed literature. However, the pyrimidine core is a well-established pharmacophore, and derivatives with similar substitution patterns have demonstrated a wide range of biological activities.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[6\]](#)[\[7\]](#)

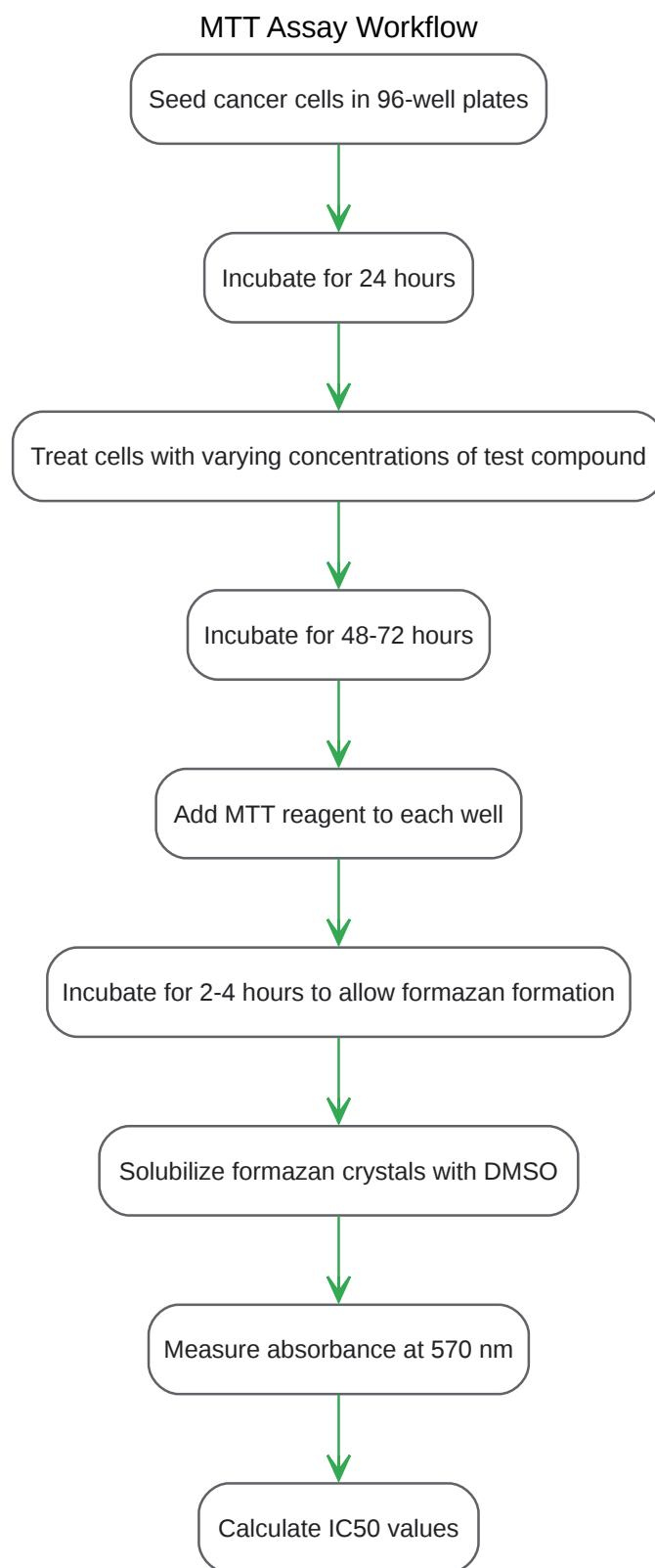
Known Biological Activities of Pyrimidine Derivatives

The diverse biological activities attributed to the pyrimidine scaffold are summarized in the diagram below.

Caption: Diverse biological activities associated with the pyrimidine scaffold.

- Anticancer Activity: Many pyrimidine analogs act as antimetabolites, interfering with nucleic acid synthesis, or as kinase inhibitors, targeting signaling pathways crucial for cancer cell proliferation.[\[2\]](#)[\[7\]](#)
- Antimicrobial and Antifungal Activity: The pyrimidine ring is a key component in various synthetic compounds with potent activity against a range of bacteria and fungi.[\[1\]](#)[\[6\]](#)
- Antiviral Activity: Nucleoside analogs containing a pyrimidine base are cornerstone drugs in antiviral therapy. Non-nucleoside pyrimidine derivatives have also shown promise as antiviral agents.[\[1\]](#)[\[6\]](#)

- Anti-inflammatory and Immunomodulatory Effects: Certain pyrimidine derivatives have been found to modulate immune responses and exhibit anti-inflammatory properties.[6]


Given these precedents, **Ethyl 4,6-dimethoxypyrimidine-2-carboxylate** represents a valuable scaffold for the synthesis of novel compounds with potential therapeutic applications in these areas.

Experimental Protocols

The following are generalized experimental protocols for key assays used to evaluate the biological activity of pyrimidine derivatives, based on methodologies reported in the literature for similar compounds.[7]

In Vitro Anticancer Activity (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of a compound on cancer cell lines.

[Click to download full resolution via product page](#)

Caption: A typical workflow for an in vitro MTT cytotoxicity assay.

- Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
- Compound Treatment: The cells are treated with a range of concentrations of the test compound (e.g., **Ethyl 4,6-dimethoxypyrimidine-2-carboxylate**) and a vehicle control.
- Incubation: The plates are incubated for a period of 48 to 72 hours.
- MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
- Formazan Formation: The plates are incubated for an additional 2-4 hours, during which viable cells metabolize the MTT into a purple formazan product.
- Solubilization: The formazan crystals are dissolved in a solubilizing agent, such as DMSO.
- Absorbance Measurement: The absorbance is read on a microplate reader at a wavelength of approximately 570 nm.
- Data Analysis: The half-maximal inhibitory concentration (IC_{50}) is calculated to determine the potency of the compound.

Conclusion

Ethyl 4,6-dimethoxypyrimidine-2-carboxylate (CAS No. 128276-49-3) is a chemical intermediate belonging to the versatile pyrimidine class of compounds. While direct biological data for this specific molecule is sparse, the extensive and diverse bioactivities of structurally related pyrimidine derivatives highlight its potential as a valuable building block in drug discovery and development. Further investigation into the synthesis of novel derivatives and their subsequent biological evaluation is warranted to explore the therapeutic potential of this chemical scaffold. This guide serves as a foundational resource for researchers interested in the properties and applications of this and related pyrimidine compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects [mdpi.com]
- 3. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. Molecular Structure, Frontier Molecular Orbitals, MESP and UV–Visible Spectroscopy Studies of Ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: A Theoretical and Experimental Appraisal – Material Science Research India [materialsciencejournal.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Technical Guide: Ethyl 4,6-dimethoxypyrimidine-2-carboxylate (CAS No. 128276-49-3)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b135269#cas-number-128276-49-3-properties-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com